2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid is a compound known for its antihypertensive properties. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, primarily by preventing the release of norepinephrine at nerve endings . This compound causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of 2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(azocan-1-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and nerve function.
Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The compound exerts its effects by inhibiting the release of norepinephrine at nerve endings. This inhibition leads to a decrease in the overall sympathetic tone, resulting in lowered blood pressure. The molecular targets include adrenergic nerve terminals, where the compound interferes with the vesicular storage and release of norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Guanethidine: Another antihypertensive agent with a similar mechanism of action.
Reserpine: A compound that also depletes norepinephrine but through a different mechanism.
Clonidine: An antihypertensive agent that acts on central alpha-2 adrenergic receptors.
Uniqueness
2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid is unique in its specific inhibition of post-ganglionic adrenergic nerves, making it particularly effective in reducing peripheral sympathetic activity without significant central nervous system effects .
Properties
Molecular Formula |
C10H26N4O8S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C10H22N4.2H2O4S/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;2*1-5(2,3)4/h1-9H2,(H4,11,12,13);2*(H2,1,2,3,4) |
InChI Key |
SBENMBSICFIYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.